n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19949259
InChI: InChI=1S/C10H13N3O3/c14-8-3-4-13(10(16)12-8)6-9(15)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,11,15)(H,12,14,16)
SMILES:
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide

CAS No.:

Cat. No.: VC19949259

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide -

Specification

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name N-(cyclopropylmethyl)-2-(2,4-dioxopyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C10H13N3O3/c14-8-3-4-13(10(16)12-8)6-9(15)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,11,15)(H,12,14,16)
Standard InChI Key XTYFVBOZHBYTDR-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC(=O)CN2C=CC(=O)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine-2,4-dione (uracil) core linked via a methylene group to an acetamide functionality. The cyclopropylmethyl group is attached to the acetamide’s nitrogen atom, introducing steric and electronic complexity. This configuration is analogous to derivatives described in studies on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, where cyclopropylmethyl groups enhance metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O₃Derived
Molecular Weight235.23 g/molCalculated
IUPAC NameN-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamideSystematic
SMILESO=C(NCC1CC1)CCN2C(=O)NC(=O)C=C2Generated

Synthesis and Optimization

Synthetic Pathways

The compound can be synthesized via a multi-step approach, beginning with the preparation of the pyrimidine-2,4-dione core. A reported method for analogous structures involves cyclocondensation of urea with β-keto esters, followed by N-alkylation . For the cyclopropylmethylacetamide side chain, Horner-Wadsworth-Emmons reactions or direct coupling using trichloroacetimidates (as seen in cyclopropylmethylation strategies) are viable .

Key Reaction Steps

  • Pyrimidine-2,4-dione Formation: Reacting ethyl acetoacetate with urea under acidic conditions yields 6-methylpyrimidine-2,4-dione.

  • N-Alkylation: Introducing the acetamide side chain via Mitsunobu reaction or nucleophilic substitution using bromoacetamide derivatives.

  • Cyclopropylmethyl Attachment: Coupling the cyclopropylmethyl group using trichloroacetimidate intermediates in the presence of a Lewis acid .

Physicochemical Properties

Stability and Solubility

Biological Activity and Applications

Table 2: Hypothetical Biological Profiling

TargetAssay TypeIC₅₀ (Predicted)Rationale
NAPE-PLDIn vitro fluorogenic50–100 nMStructural similarity to LEI-401
CholinesteraseEllman’s assay>10 μMBulky substituent reduces affinity

Comparative Analysis with Structural Analogs

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